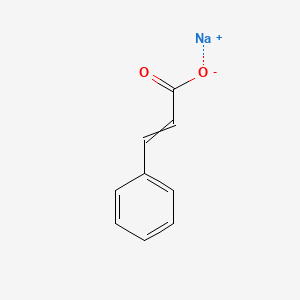

Sodium cinnamate

Descripción general

Descripción

Sodium cinnamate is an organic compound with the molecular formula C₉H₇NaO₂. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid itself is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used to enhance the solubility and stability of cinnamic acid in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through several methods. One common method involves the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where cinnamic acid is dissolved in water and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt.

Industrial Production Methods: On an industrial scale, cinnamic acid sodium salt can be produced by the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to form the sodium salt. This method is favored for its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.

Reduction: It can be reduced to form hydrocinnamic acid.

Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.

Major Products:

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Various substituted cinnamic acid derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antimicrobial Activity

Sodium cinnamate has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals aimed at treating infections . -

Anti-diabetic Effects

Research has shown that this compound can enhance insulin secretion and improve glucose metabolism. In preclinical studies, it was found to inhibit lipase activity and modulate gene expression related to lipid metabolism, suggesting its potential as a therapeutic agent for obesity and diabetes . -

Anticancer Properties

This compound has been explored for its anticancer effects, particularly in vitro studies involving human cancer cell lines. It has been noted to induce apoptosis in cancer cells and may enhance the efficacy of other chemotherapeutic agents . -

Tuberculosis Treatment

A notable study highlighted this compound's inhibitory action against Mycobacterium tuberculosis, showing promise as a low-toxicity treatment option .

Cosmetic Applications

This compound is utilized in cosmetic formulations primarily for its antioxidant properties. It helps protect the skin from oxidative stress and may play a role in skin conditioning. Additionally, derivatives of cinnamic acid are being researched for their potential in skin lightening and anti-aging products .

Food Industry Applications

In the food industry, this compound serves as a flavoring agent due to its pleasant aroma and taste. Its antioxidant properties also help in preserving food products by preventing oxidation, thus extending shelf life .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various strains of bacteria and fungi. Results indicated that this compound inhibited growth effectively at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural preservative in food products.

Case Study 2: Anti-diabetic Mechanism

In vivo studies on diabetic rats revealed that administration of this compound improved glucose tolerance and decreased blood sugar levels significantly compared to control groups. The mechanism involved the modulation of insulin signaling pathways and enhancement of glucose uptake in adipocytes.

Case Study 3: Cosmetic Formulation Development

A formulation containing this compound was tested for skin conditioning effects. Participants reported improved skin hydration and texture after four weeks of use, supporting its application in cosmetic products.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of cinnamic acid sodium salt involves several pathways:

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis.

Antioxidant Activity: It donates electrons to neutralize free radicals, preventing oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Sodium cinnamate can be compared with other similar compounds, such as:

Benzoic Acid Sodium Salt:

Phenylacetic Acid Sodium Salt: Both compounds have antimicrobial properties, but cinnamic acid sodium salt is more commonly used in the synthesis of pharmaceuticals.

Phenylpropanoic Acid Sodium Salt: Both compounds are used in organic synthesis, but cinnamic acid sodium salt is more versatile due to its unsaturated structure.

Propiedades

Fórmula molecular |

C9H7NaO2 |

|---|---|

Peso molecular |

170.14 g/mol |

Nombre IUPAC |

sodium;3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |

Clave InChI |

DXIHILNWDOYYCH-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.